

Spectroscopic and Synthetic Profile of Butyl 4-Oxo-4-phenylbutanoate: A Technical Guide

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Compound of Interest		
Compound Name:	4-Butoxy-4-oxo-3-phenylbutanoic	
	acid	
Cat. No.:	B121062	Get Quote

Disclaimer: Spectroscopic data for the requested compound, **4-Butoxy-4-oxo-3-phenylbutanoic acid**, is not readily available in public databases. This document provides a detailed analysis of a structurally related compound, Butyl 4-oxo-4-phenylbutanoate. All data and protocols herein pertain to this latter compound.

This technical guide provides a comprehensive overview of the spectroscopic properties (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) and a plausible synthetic protocol for butyl 4-oxo-4-phenylbutanoate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for butyl 4-oxo-4-phenylbutanoate.

Table 1: Mass Spectrometry (MS) Data

The mass spectrum of butyl 4-oxo-4-phenylbutanoate is characterized by a prominent molecular ion peak and several key fragments. The electron ionization (EI) gas chromatography-mass spectrometry (GC-MS) data reveals the following significant peaks.



Property	Value
Molecular Weight	234.29 g/mol
Major Fragments (m/z)	105, 161, 77[1]

The fragment at m/z 105 corresponds to the benzoyl cation $[C_6H_5CO]^+$, a characteristic fragment for compounds containing a benzoyl group. The peak at m/z 77 is attributed to the phenyl cation $[C_6H_5]^+$. The fragment at m/z 161 likely represents the loss of the butoxy group from the molecular ion.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Precise experimental NMR data for butyl 4-oxo-4-phenylbutanoate is not available in the reviewed sources. The following table presents predicted ¹H and ¹³C NMR chemical shifts based on the chemical structure. These predictions are derived from standard chemical shift tables and an understanding of the electronic environment of the nuclei.

¹H NMR (Proton NMR)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.9 - 8.1	Doublet	2H	Aromatic protons ortho to the carbonyl
~ 7.4 - 7.6	Multiplet	3H	Aromatic protons meta and para to the carbonyl
~ 4.1	Triplet	2H	-O-CH ₂ - (butyl group)
~ 3.3	Triplet	2H	-CO-CH ₂ -
~ 2.8	Triplet	2H	-CH ₂ -CO-O-
~ 1.6	Sextet	2H	-O-CH ₂ -CH ₂ - (butyl group)
~ 1.4	Sextet	2H	-CH₂-CH₃ (butyl group)
~ 0.9	Triplet	3H	-CH₃ (butyl group)

¹³C NMR (Carbon-13 NMR)



Chemical Shift (δ, ppm)	Assignment
~ 198	Ketone Carbonyl (C=O)
~ 173	Ester Carbonyl (C=O)
~ 137	Aromatic Carbon (quaternary)
~ 133	Aromatic Carbon (para)
~ 128	Aromatic Carbons (ortho and meta)
~ 65	-O-CH ₂ - (butyl group)
~ 35	-CO-CH ₂ -
~ 30	-O-CH2-CH2- (butyl group)
~ 28	-CH ₂ -CO-O-
~ 19	-CH2-CH3 (butyl group)
~ 14	-CH₃ (butyl group)

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

While a vapor phase IR spectrum is noted to be available in spectral databases, specific peak assignments were not found.[1] The expected characteristic absorption bands for the functional groups present in butyl 4-oxo-4-phenylbutanoate are listed below.

Wavenumber (cm ⁻¹)	Functional Group Vibration
~ 3100 - 3000	Aromatic C-H Stretch
~ 2960 - 2850	Aliphatic C-H Stretch
~ 1735	Ester C=O Stretch
~ 1685	Ketone C=O Stretch (conjugated)
~ 1600, 1450	Aromatic C=C Bending
~ 1250 - 1000	C-O Stretch (ester)



Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of butyl 4-oxo-4-phenylbutanoate.

Synthesis Protocol: Fischer Esterification

A plausible and straightforward method for the synthesis of butyl 4-oxo-4-phenylbutanoate is the Fischer esterification of 4-oxo-4-phenylbutanoic acid with butanol in the presence of an acid catalyst.

Materials:

- 4-oxo-4-phenylbutanoic acid
- n-Butanol
- Concentrated Sulfuric Acid (H₂SO₄)
- Sodium Bicarbonate (NaHCO₃) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Toluene
- Round-bottom flask
- Dean-Stark apparatus
- · Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:



- To a round-bottom flask, add 4-oxo-4-phenylbutanoic acid, a 3-fold molar excess of n-butanol, and a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the acid's weight).
- Add toluene as a solvent to facilitate azeotropic removal of water.
- Assemble a Dean-Stark apparatus and a reflux condenser on the flask.
- Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
- Continue the reaction until no more water is collected, indicating the completion of the esterification.
- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent and excess butanol under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis Protocols

- 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve approximately 5-10 mg of the purified butyl 4-oxo-4-phenylbutanoate in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.



- ¹H NMR Acquisition: Obtain a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

2.2.2. Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop
 of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt
 plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the clean salt plates before running the sample spectrum.

2.2.3. Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Analysis: The GC will separate the compound from any impurities before it enters the mass spectrometer. The mass analyzer will separate the resulting ions based on their mass-tocharge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like butyl 4-oxo-4-phenylbutanoate.

Caption: Logical workflow for spectroscopic structure elucidation.



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References

- 1. 4-Oxo-4-phenylbutyric acid, butyl ester | C14H18O3 | CID 12510434 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Butyl 4-Oxo-4-phenylbutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121062#spectroscopic-data-nmr-ir-ms-of-4-butoxy-4-oxo-3-phenylbutanoic-acid]

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